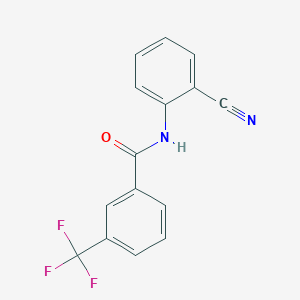
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Compound X features a pyridazinone core fused with a piperazine ring. The 3,4-dimethylphenyl group contributes to its overall structure. Refer to the for the detailed molecular structure.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 86–87°C .
- NMR Spectra : Proton and carbon NMR spectra provide insights into its chemical environment .
- Mass Spectrometry : The mass spectrum shows characteristic peaks corresponding to its molecular weight and fragmentation pattern .
Scientific Research Applications
Antimicrobial Activity
Compounds with a pyridazine ring, like the one in your compound, have been shown to exhibit antimicrobial activity . They could potentially be used in the development of new antimicrobial drugs.
Antidepressant Properties
Pyridazine derivatives have also been found to have antidepressant properties . This suggests that your compound could potentially be used in the treatment of depression.
Anti-hypertensive Effects
Another potential application of your compound could be in the treatment of hypertension. Pyridazine derivatives have been found to have anti-hypertensive effects .
Anticancer Activity
Compounds with a pyridazine ring have been found to exhibit anticancer activity . This suggests that your compound could potentially be used in cancer treatment.
Antiplatelet Activity
Pyridazine derivatives have been found to have antiplatelet activity . This suggests that your compound could potentially be used to prevent blood clots.
Antiulcer Properties
Another potential application of your compound could be in the treatment of ulcers. Pyridazine derivatives have been found to have antiulcer properties .
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyridazinone ring, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to interact with a range of biological targets and have various physiological effects . .
Mode of Action
The mode of action of pyridazinone derivatives can vary widely depending on the specific compound and its targets. For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced inotropic and vasodilator properties
Biochemical Pathways
Pyridazinone derivatives can affect various biochemical pathways depending on their specific targets. For example, PDE-III inhibitors like some pyridazinone derivatives can increase the concentration of cyclic AMP in cells, affecting multiple downstream pathways
Result of Action
The result of a compound’s action can vary widely depending on its specific targets and mode of action. For example, PDE-III inhibitors can lead to increased contractility and relaxation of the heart muscle
properties
IUPAC Name |
1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZEHVWUGXSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)
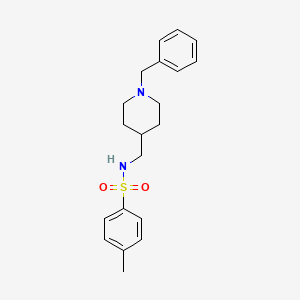
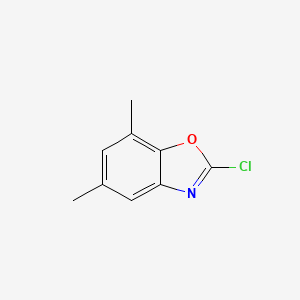

![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)
methanone](/img/structure/B2494960.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2494962.png)
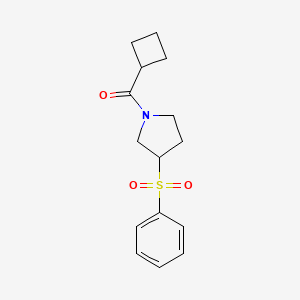
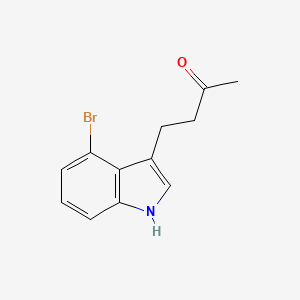
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)
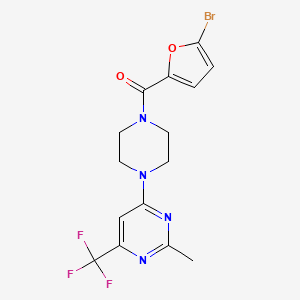
![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)

